6-Oxospiro[3.3]heptane-2-carbonitrile
CAS No.:
Cat. No.: VC18037638
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO |
|---|---|
| Molecular Weight | 135.16 g/mol |
| IUPAC Name | 2-oxospiro[3.3]heptane-6-carbonitrile |
| Standard InChI | InChI=1S/C8H9NO/c9-5-6-1-8(2-6)3-7(10)4-8/h6H,1-4H2 |
| Standard InChI Key | LJIPLNQVKHRPPX-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC12CC(=O)C2)C#N |
Introduction
6-Oxospiro[3.3]heptane-2-carbonitrile is a complex organic compound belonging to the class of spirocyclic compounds. It features a unique spiro linkage connecting two rings at a single atom, along with a nitrile functional group, which is known for its reactivity in organic reactions. This compound is of interest in various scientific fields, including medicinal chemistry and materials science, due to its structural characteristics and potential applications.
Synthesis Methods
The synthesis of 6-Oxospiro[3.3]heptane-2-carbonitrile typically involves multi-step processes that include cyclization reactions and functional group modifications. One common approach is through [2+2] cycloaddition reactions between dichloroketene and appropriate olefins, followed by reductive dechlorination and oxidation steps to introduce the nitrile group . The reaction conditions often require specific solvents and temperatures to optimize yields and purities.
Chemical Reactions and Applications
6-Oxospiro[3.3]heptane-2-carbonitrile can participate in various chemical reactions, including oxidation and reduction. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The compound's interactions with biological targets at the molecular level suggest potential therapeutic effects or influences on metabolic processes, although detailed mechanisms of action require further research.
Research Findings and Applications
Research on spirocyclic compounds like 6-Oxospiro[3.3]heptane-2-carbonitrile is ongoing, with a focus on their potential applications in medicinal chemistry and materials science. The unique spiro structure and nitrile functionality make these compounds interesting for further investigation into their biological activities and potential therapeutic applications.
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